1-(benzyloxy)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-phenylmethoxyimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-24-17-11-9-16(10-12-17)20-22-19-18(8-5-13-21-19)23(20)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPAXEKDECHFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzyloxy)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step often involves the reaction of the imidazo[4,5-b]pyridine core with benzyl alcohol in the presence of a suitable catalyst.
Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using 4-methoxyphenyl halides and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Synthetic Routes and Functionalization
The compound is synthesized via multi-step pathways involving alkylation, condensation, and cyclization. Key steps include:
-
Alkylation : Introduction of the benzyloxy group via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
-
Cyclization : Formation of the imidazo[4,5-b]pyridine core using 2-aminopyridine derivatives and aromatic aldehydes, often catalyzed by InBr₃ or other Lewis acids .
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Benzyloxy group addition | Benzyl bromide, K₂CO₃, DMF, 80°C, 12h | 72–78% | |
| Core cyclization | InBr₃ (20 mol%), THF, reflux, 8h | 65–70% |
Benzyloxy Group
-
Cleavage : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding a hydroxylated derivative.
-
Nucleophilic substitution : Reacts with amines (e.g., piperidine) under BCl₃ mediation to form C–N bonds at the C3-methylene position .
Methoxyphenyl Substituent
-
Demethylation : BBr₃ in DCM selectively cleaves the methoxy group to a hydroxyl group .
-
Electrophilic substitution : Participates in Friedel-Crafts alkylation at the para position due to electron-donating effects .
Rh(III)-Catalyzed Annulation
The compound undergoes Rh(III)-mediated C–H activation with cyclic α-diazo-1,3-diketones, forming naphthoimidazopyridines via [5 + 1] annulation .
Conditions : [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), DCE, 80°C, 12h.
Yield : 75–88% .
Cu-Catalyzed Cross-Coupling
Palladium/copper systems enable Suzuki-Miyaura couplings at the C6 position:
-
Substrates : Arylboronic acids (e.g., 4-cyanophenylboronic acid).
Conditions : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), K₂CO₃, DMF/H₂O, 100°C .
Yield : 60–82% .
BCl₃-Mediated Transformations
BCl₃ facilitates regioselective functionalization at the C3-methylene site:
-
C–N bond formation : Reacts with amines (e.g., morpholine) to yield 3-(aminomethyl) derivatives .
Conditions : BCl₃ (1.4 equiv), DCM, 0°C → rt, 2h.
Yield : 68–88% .
Biological Activity-Driven Modifications
The compound serves as a scaffold for anti-inflammatory and anticancer agents:
-
Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups, enhancing COX-2 inhibition .
-
Glycosylation : Attachment of sugar moieties via Mitsunobu reactions improves solubility and target affinity .
| Derivative | Biological Target | IC₅₀ | Reference |
|---|---|---|---|
| Sulfonamide analog | COX-2 | 0.04 ± 0.09 μM | |
| Glycosylated derivative | TLR8 | 1.2 μM |
Mechanistic Insights
-
C–H activation : Rh(III) catalysts promote chelation-assisted C–H bond cleavage, forming metallacycles that undergo carbenoid insertion .
-
Radical pathways : Cu(I)/O₂ systems generate iminyl radicals, enabling intramolecular amination .
Stability and Reaction Optimization
-
Solvent effects : Polar aprotic solvents (DMF, THF) enhance reaction rates due to improved solubility .
-
Catalyst recycling : Heterogeneous catalysts like Cu(BDC)MOF allow reuse for ≥5 cycles without yield loss .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Continued exploration of its catalytic functionalization and structure-activity relationships remains a priority for drug discovery .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(benzyloxy)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine exhibit promising anticancer properties. For instance, studies have shown that imidazo[4,5-b]pyridine derivatives can act as potent inhibitors of cancer cell proliferation by disrupting microtubule dynamics, which is crucial for cell division. The presence of methoxy groups enhances the compound's interaction with biological targets, potentially increasing its efficacy against various cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties. These effects are attributed to its ability to interfere with microbial cell functions and inhibit growth .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[4,5-b]pyridine showed effective inhibition against breast cancer cell lines. The mechanism involved disruption of tubulin polymerization, leading to apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related compounds against various strains of bacteria and fungi. Results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to standard antimicrobial agents, suggesting potential for development as new therapeutics .
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with nucleic acids: Affecting gene expression and cellular functions.
Altering membrane properties: Influencing cell signaling and transport processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Antitubercular Activity: 6-(4-Nitrophenoxy)-imidazo[4,5-b]pyridines () exhibit binding to the DprE1 enzyme via nitro group interactions with Cys387 . In contrast, the 4-methoxyphenyl group in the target compound may engage in hydrophobic or π-π interactions, suggesting divergent mechanisms.
- FAAH Inhibition : Meta-substituted imidazo[4,5-b]pyridines (e.g., 4e, 4f) show FAAH inhibition (IC50: 2.1–73 µM), whereas para-substituted analogs like the target compound may lack optimal spatial alignment for binding .
- Cardiovascular Activity : AR-L 115 BS (2-(2-methoxy-4-methylsulfinyl)phenyl derivative) enhances cardiac contractility by modulating Ca²⁺ sensitivity . The 4-methoxyphenyl group in the target compound could similarly influence electronic properties but lacks the sulfinyl moiety critical for AR-L 115 BS’s efficacy.
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~335 g/mol) is lower than brominated analogs (e.g., 551.48 g/mol for a bromo-piperazinyl derivative in ), suggesting better bioavailability . The benzyloxy group increases logP compared to hydroxyl or polar substituents.
- Crystal Packing : highlights that bulky groups like ferrocenylsulfonyl disrupt π-stacking, whereas the 4-methoxyphenyl group in the target compound may promote planar stacking interactions .
Biological Activity
1-(benzyloxy)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the imidazo[4,5-b]pyridine class, which is known for its potential pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.
- Molecular Formula : C20H17N3O2
- Molecular Weight : 331.37 g/mol
- CAS Number : 339027-17-7
- Purity : >90% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[4,5-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant activity against various bacterial strains. In a study focusing on structural modifications of imidazo[4,5-b]pyridine, it was found that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compounds demonstrated higher sensitivity towards Gram-positive bacteria like Bacillus cereus compared to Escherichia coli .
| Compound | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Compound 2 | Bacillus cereus | 3.125 μg/mL |
| Compound 4 | Escherichia coli | 12.5 μg/mL |
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives are also noted for their anticancer properties. A comprehensive review of various analogs indicated that these compounds could inhibit the growth of several cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The structure-activity relationship (SAR) studies have suggested that modifications at specific positions on the imidazo ring significantly affect their anticancer efficacy .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 15.0 |
| A549 (Lung) | 20.5 |
| HCT116 (Colorectal) | 18.0 |
Antiviral Activity
The antiviral potential of this compound class has been explored in various studies. Research indicates that certain imidazo[4,5-b]pyridine derivatives exhibit inhibitory effects against viral replication in vitro. For example, one study reported that specific analogs displayed significant activity against HIV reverse transcriptase . The mechanism of action is believed to involve interference with viral enzyme functions.
Study on Antimicrobial Properties
A recent experimental study synthesized several new imidazo[4,5-b]pyridine derivatives and evaluated their antimicrobial properties through both in vitro assays and molecular docking simulations. The most promising candidates were those modified with halogenated groups at specific positions, which enhanced their binding affinity to bacterial enzymes .
Study on Anticancer Effects
In another pivotal study focusing on the anticancer effects of imidazo[4,5-b]pyridine derivatives, researchers conducted in vivo experiments using mouse models implanted with human cancer cells. The results demonstrated that treatment with these compounds led to a significant reduction in tumor size compared to control groups .
Q & A
Q. What synthetic strategies are commonly employed to prepare 1-(benzyloxy)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine?
The core imidazo[4,5-b]pyridine scaffold is typically synthesized via cyclization of 2,3-diaminopyridine derivatives with carbonyl-containing reagents. For example, condensation of 2,3-diaminopyridine with formic acid under reflux yields the unsubstituted imidazo[4,5-b]pyridine core . To introduce the benzyloxy and 4-methoxyphenyl groups, pre-functionalization of intermediates is required. demonstrates alkylation of 6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine with benzyl chloride in DMF using potassium carbonate as a base, achieving N-benzylation at the 1-position . Key intermediates include halogenated precursors (e.g., 6-bromo derivatives) for cross-coupling or substitution reactions.
Q. How is the structural identity of this compound validated post-synthesis?
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography (e.g., ) resolves the three-dimensional arrangement of substituents, critical for verifying regioselectivity in fused heterocycles .
- NMR spectroscopy identifies proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons) and confirms substitution patterns .
- Mass spectrometry validates molecular weight and fragmentation patterns, as shown in for related imidazo-pyridine derivatives .
Advanced Research Questions
Q. What factors influence regioselectivity during the synthesis of substituted imidazo[4,5-b]pyridines?
Regioselectivity is governed by steric and electronic effects. For example:
- Substituent positioning : Electron-donating groups (e.g., methoxy) on the phenyl ring direct electrophilic substitution to specific positions .
- Reaction conditions : highlights the use of bulky silyl-protecting groups (e.g., triisopropylsilyl) to block undesired reaction sites during functionalization .
- Catalytic systems : Transition-metal catalysts (e.g., Pd for cross-couplings) can enhance selectivity, as seen in for Suzuki-Miyaura reactions on imidazo-pyridine cores .
Q. How can density functional theory (DFT) optimize the design of imidazo[4,5-b]pyridine derivatives?
DFT calculations predict electronic properties (e.g., HOMO/LUMO energies) and reactivity:
- Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) incorporate exact exchange to model reaction energetics, as validated in for atomization energies .
- Non-covalent interactions : ’s correlation-energy functionals assess π-stacking or hydrogen-bonding interactions, critical for drug-target binding .
- Solvent effects : Continuum solvation models (e.g., COSMO) simulate solubility, aligning with experimental data in for DMSO-based formulations .
Q. How can contradictory biological activity data for structurally similar analogs be resolved?
Methodological approaches include:
- Comparative SAR studies : demonstrates that imidazo[4,5-c]pyridines exhibit 5–10× higher inotropic activity than imidazo[4,5-b]pyridines due to altered electronic profiles .
- Metabolic profiling : identifies cytochrome P450-mediated activation of genotoxic metabolites, which may explain divergent toxicity results .
- Crystallographic docking : Molecular docking (e.g., ’s study on DprE1 inhibitors) reconciles activity differences by mapping steric clashes or binding affinities .
Data Contradiction Analysis
Q. Why do yields vary significantly in N-alkylation reactions of imidazo[4,5-b]pyridines?
Discrepancies arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF in ) enhance nucleophilicity but may promote side reactions .
- Base strength : Strong bases (e.g., K₂CO₃ vs. NaH) alter reaction kinetics, as shown in for silyl-protected intermediates .
- Temperature control : Overheating during benzylation can lead to decomposition, reducing yields .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
